Estearato de plomo dibásico

Descripción general

Descripción

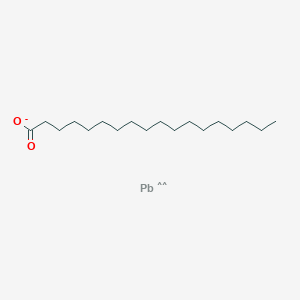

Dibasic lead stearate is a chemical compound with the molecular formula C36H70O6Pb2. It is a lead-based compound that is primarily used in industrial applications. The compound is known for its stability and unique chemical properties, making it valuable in various fields.

Aplicaciones Científicas De Investigación

Technical Specifications

| Property | Value |

|---|---|

| Appearance | Fine white powder |

| Specific Gravity | 1.9 - 2.2 |

| Lead Content (as PbO) | 53% - 55% |

| Free Fatty Acid Content | Low |

Industrial Applications

Dibasic lead stearate finds extensive use across several industries:

- PVC Processing : It serves as a lubricant and stabilizer during the extrusion and calendering of PVC products, enhancing flow properties and reducing friction .

- Cable Manufacturing : The compound is crucial in the production of cable coverings, where it improves the thermal stability and mechanical properties of the insulation materials .

- Rigid PVC Applications : It is employed in the manufacture of rigid PVC pipes, profiles, and flooring, contributing to their long-term durability and resistance to degradation .

Case Study 1: Stability in PVC Processing

A study investigated the role of dibasic lead stearate alongside other stabilizers during the thermal processing of PVC. The results indicated that dibasic lead stearate significantly improved the thermal stability of the PVC compound compared to formulations without it. The use of this compound allowed for higher processing temperatures without compromising the material's integrity .

Case Study 2: Lubrication Efficiency

In an analysis focused on cable manufacturing, dibasic lead stearate was tested for its lubricating properties in comparison to other lubricants. The findings revealed that dibasic lead stearate reduced friction more effectively than alternative lubricants, leading to increased production rates and improved surface quality of the finished cables .

Environmental Considerations

Despite its effectiveness, dibasic lead stearate has raised environmental concerns due to its lead content. Regulatory measures have been implemented in various regions to limit its use in consumer products, particularly those that may come into contact with food or children . Manufacturers are encouraged to explore safer alternatives or modify formulations to reduce lead content while maintaining performance.

Mecanismo De Acción

Dibasic lead stearate, also known as Dioxobis(stearato)dilead, is an organic lead compound with the chemical formula C36H70O6Pb2 . It is a white powder with a slight fatty odor and is classified as a metallic soap .

Target of Action

Dibasic lead stearate primarily targets polyvinyl chloride (PVC) materials . It acts as a stabilizer, preventing the decomposition of PVC during processing .

Mode of Action

The compound interacts with PVC by binding to the polymer chains, thereby preventing their breakdown under heat or light exposure . This interaction enhances the thermal stability of PVC, allowing it to maintain its structure and properties even at high temperatures .

Biochemical Pathways

By acting as a stabilizer, it helps maintain the integrity of the polymer chains, thereby preserving the material’s physical and chemical properties .

Pharmacokinetics

It’s important to note that the compound is slightly soluble in water and soluble in hot ethanol , which may influence its distribution and elimination in an industrial setting.

Result of Action

The primary result of dibasic lead stearate’s action is the enhanced stability of PVC materials . This leads to improved product lifespan and performance, particularly in terms of resistance to heat and light .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dibasic lead stearate. For instance, the compound’s stability can be affected by temperature, as it remains stable at temperatures above 200°C . Additionally, the compound should be stored in a dry, well-ventilated area away from heat sources to maintain its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

Dibasic lead stearate is a basic lead soap of commercial stearic acid . It is a versatile combined lubricant and heat stabilizer for PVC

Cellular Effects

It is known that lead compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lead compounds can interact with various biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

It is known that lead compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that lead compounds can interact with various transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibasic lead stearate can be synthesized through the reaction of sodium stearate with lead acetate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of dioxobis(stearato)dilead involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to maintain consistency in the product.

Análisis De Reacciones Químicas

Types of Reactions

Dibasic lead stearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides.

Reduction: Reduction reactions can convert dioxobis(stearato)dilead into different lead-based compounds.

Substitution: The stearate groups in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with dioxobis(stearato)dilead include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various lead oxides, reduced lead compounds, and substituted lead stearates. These products have different applications depending on their chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

Dioxobis(stearato)trilead: Similar in structure but contains an additional lead atom.

Lead stearate: A simpler compound with similar stabilizing properties.

Lead oxide: A common lead compound with different chemical properties.

Uniqueness

Dibasic lead stearate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in applications where other lead compounds may not be suitable.

Actividad Biológica

Dibasic lead stearate (DBLS) is a lead salt derived from stearic acid, commonly used as a stabilizer in various industrial applications, particularly in the plastics industry. Understanding its biological activity is critical due to its potential health effects on humans and the environment. This article explores the biological activity of dibasic lead stearate, including its toxicological profile, exposure risks, and relevant case studies.

Dibasic lead stearate is represented by the chemical formula \text{2PbO}\cdot \text{Pb C 18}H_{36}O_{2})_2} and has a molecular weight of approximately 1220 g/mol. It is insoluble in water but can dissolve in organic solvents like ethanol. The compound is primarily used in PVC stabilization, lubricants, and as a drier in paints and varnishes .

Toxicological Profile

The biological activity of dibasic lead stearate is characterized by its toxicity, which can manifest through various pathways:

- Lead Absorption : Studies indicate that workers exposed to dibasic lead stearate have higher plasma lead concentrations compared to those exposed to other inorganic lead compounds. For instance, one study reported an average plasma lead concentration of 1.0 µg/dL among lead stearate workers versus 0.42 µg/dL among those exposed to inorganic lead . This suggests that the unique chemical properties of dibasic lead stearate may influence its absorption and distribution in the body.

- Enzymatic Activity : The activity of delta-aminolevulinic acid dehydratase (ALAD), an enzyme sensitive to lead exposure, was found to be less depressed in workers exposed to dibasic lead stearate compared to those handling inorganic lead. This indicates that traditional biomarkers like blood lead levels (PbB) and ALAD activity may not accurately reflect the toxicological effects of dibasic lead stearate exposure .

Case Study 1: Worker Exposure Assessment

A study involving 42 workers from a lead stabilizer factory highlighted significant differences in blood and plasma lead levels between those exposed to dibasic lead stearate and those exposed to other forms of lead. The findings suggest that monitoring plasma lead levels could provide better insights into the biological effects of exposure than blood lead levels alone .

Case Study 2: Environmental Impact

Research has shown that dibasic lead stearate poses environmental risks due to its persistence and potential for bioaccumulation. Regulatory assessments indicate that while it is used in various applications, its release into the environment can have detrimental effects on aquatic life due to its low solubility and high toxicity .

Data Table: Comparison of Biological Effects

| Parameter | Dibasic Lead Stearate | Inorganic Lead Compounds |

|---|---|---|

| Average Plasma Lead (µg/dL) | 1.0 ± 0.57 | 0.42 ± 0.3 |

| PbP/PbB Ratio | 0.38 | 0.15 |

| ALAD Activity Depression | Less depressed | More depressed |

Propiedades

InChI |

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFRYFLRFLSOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O2Pb- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056189094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(stearato)dilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.